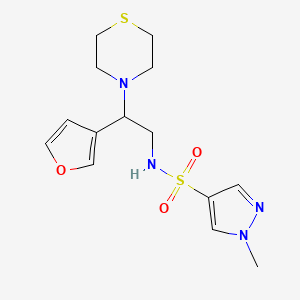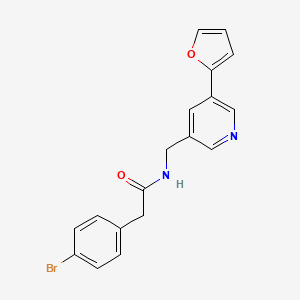
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques, such as spectroscopy, chromatography, and computational chemistry. The reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various analytical techniques. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of novel compounds with inhibitory activity on corrosion for mild steel in acidic media. The research highlights the potential application of these compounds in protecting materials from corrosion, which is crucial for industrial applications (Aouine et al., 2011).
Crystal Structure and Spectroscopy
Another significant application lies in the analysis of crystal structures and spectroscopy. For instance, the crystal structure, spectroscopy, SEM analysis, and computational studies of compounds related to the one have provided valuable insights into their molecular structure and potential interactions with other molecules (Bülbül et al., 2015).
Anticancer Drug Development
Research into the development of novel organometallic anticancer drugs has explored compounds based on similar structures. These studies aim to combine the topoisomerase inhibiting properties of certain ligand scaffolds with the attributes of half-sandwich complexes, highlighting the therapeutic potential of these compounds (Mokesch et al., 2015).
Synthetic Intermediates for Polycyclic Compounds
The utility of related compounds as synthetic intermediates for the preparation of polycyclic compounds through cycloaddition reactions and for benzo-fused heterocycles by dehydrogenation has been demonstrated. This application is crucial for the synthesis of complex organic molecules used in pharmaceuticals and materials science (Noguchi et al., 1986).
HIV-1 Reverse Transcriptase Inhibitors
The design and synthesis of hybrids incorporating similar structural features have led to the identification of compounds with significant in vitro Reverse Transcriptase (RT) inhibitory activity. These findings are pivotal for the development of novel treatments for HIV-1 (Devale et al., 2017).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, and other biomolecules are investigated.
Safety and Hazards
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(15(11)18(20)23)19-16(21)10-5-6-13-14(9-10)25-8-7-24-13/h2-6,9H,7-8H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYFFIAFEUUYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)





![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)